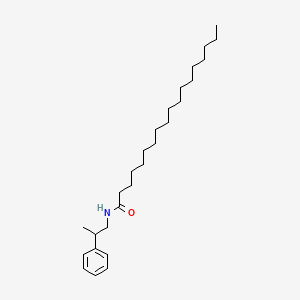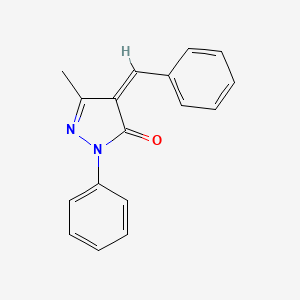![molecular formula C15H12Br3N3O B15020413 N'-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15020413.png)
N'-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a phenylmethylidene group and a tribromophenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between phenylmethylidene and 2-[(2,4,5-tribromophenyl)amino]acetohydrazide. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides or other oxygen-containing compounds, while reduction may produce reduced forms of the original compound. Substitution reactions may yield a variety of substituted derivatives, depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide include:
- N’-[(E)-Phenylmethylidene]-2-[(2,4,5-trimethoxyphenyl)amino]acetohydrazide
- N’-[(E)-Phenylmethylidene]-2-[(2,4,5-dimethoxyphenyl)amino]acetohydrazide
- N’-[(E)-Phenylmethylidene]-2-[(2,4,5-dichlorophenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C15H12Br3N3O |
|---|---|
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H12Br3N3O/c16-11-6-13(18)14(7-12(11)17)19-9-15(22)21-20-8-10-4-2-1-3-5-10/h1-8,19H,9H2,(H,21,22)/b20-8+ |
Clave InChI |
DHGBQUUWSGDOME-DNTJNYDQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15020331.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B15020338.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15020340.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15020342.png)
![4-(1,3-benzothiazol-2-yl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B15020343.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15020352.png)
![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15020355.png)
![2-ethoxy-5-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15020357.png)
![bis(4-{(E)-[(4-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15020360.png)

![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15020371.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020376.png)
![ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15020397.png)

